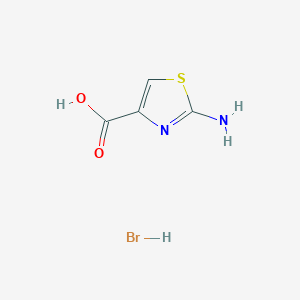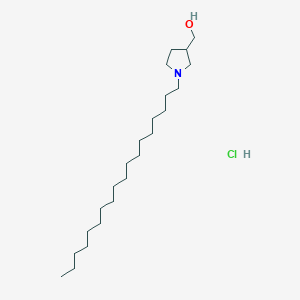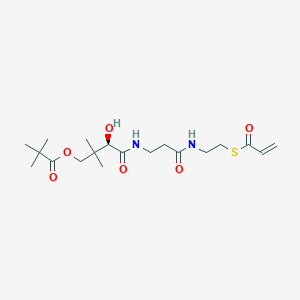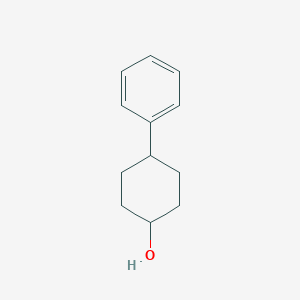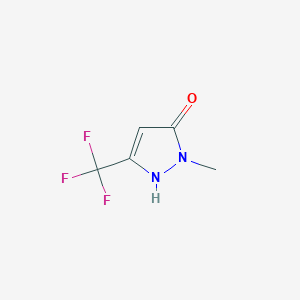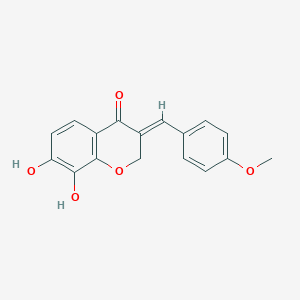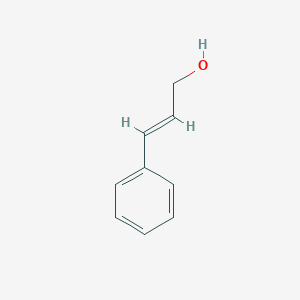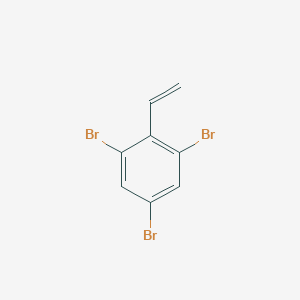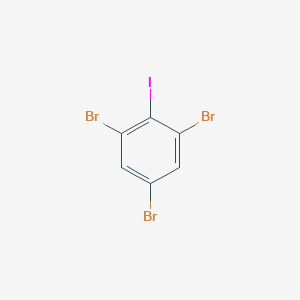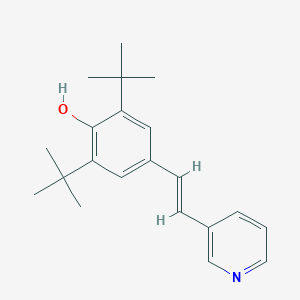
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol, also known as BHT-OPYL, is a synthetic organic compound that belongs to the family of phenols. It is widely used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol involves the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing their reactivity and preventing them from causing oxidative damage. It also chelates metal ions, which can catalyze the formation of free radicals.
生化和生理效应
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been shown to have a range of biochemical and physiological effects. It can modulate the activity of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. It can also affect the expression of genes involved in inflammation and apoptosis. In addition, it has been shown to have neuroprotective effects, such as enhancing cognitive function and reducing neuronal damage.
实验室实验的优点和局限性
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has several advantages for lab experiments. It is stable and easy to handle, making it suitable for long-term storage and use in various experimental systems. It is also relatively inexpensive compared to other antioxidants. However, it has some limitations, such as its solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol. One area of research is the development of novel formulations that can enhance its solubility and bioavailability. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the elucidation of its mechanism of action at the molecular level can provide insights into its biological effects and facilitate the design of more potent and selective antioxidants.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol is a synthetic organic compound with potent antioxidant properties. It has been extensively studied for its potential applications in various industries and for its therapeutic effects in the prevention and treatment of diseases associated with oxidative stress. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成方法
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with pyridine-3-carboxaldehyde, followed by a condensation reaction with acetaldehyde. The final product is obtained after purification through column chromatography.
科学研究应用
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. This makes it a potential candidate for the prevention and treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDPXXCYIXDSG-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
CAS RN |
115816-05-2, 116376-62-6 |
Source


|
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

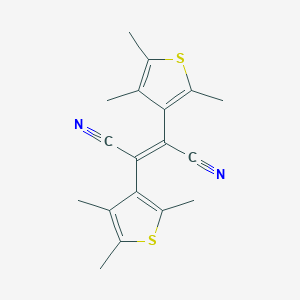
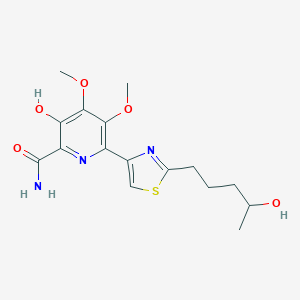
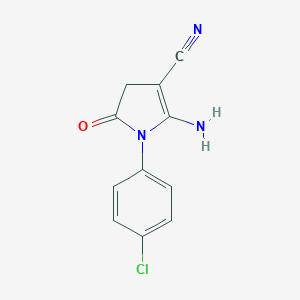

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
